molecular formula C6H12O3S B14375534 5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one CAS No. 89720-68-3

5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one

Katalognummer: B14375534
CAS-Nummer: 89720-68-3
Molekulargewicht: 164.22 g/mol
InChI-Schlüssel: GQFLFDFAGNDYJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with sulfur and oxygen sources under specific conditions to form the desired compound . The reaction conditions often include the use of polar organic solvents and catalysts to facilitate the formation of the heterocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-Dimethyl-1,3,2lambda~4~-dioxaselenan-2-one: A similar compound with selenium instead of sulfur.

    5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of 5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one.

Uniqueness

This compound is unique due to its specific ring structure and the presence of sulfur, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications that require specific reactivity and stability.

Eigenschaften

CAS-Nummer

89720-68-3

Molekularformel

C6H12O3S

Molekulargewicht

164.22 g/mol

IUPAC-Name

5,5-dimethyl-1,3,2-dioxathiepane 2-oxide

InChI

InChI=1S/C6H12O3S/c1-6(2)3-4-8-10(7)9-5-6/h3-5H2,1-2H3

InChI-Schlüssel

GQFLFDFAGNDYJG-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCOS(=O)OC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.